molecular formula C8H10O3S B1456004 Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate CAS No. 32822-84-7

Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate

Cat. No. B1456004
CAS RN: 32822-84-7
M. Wt: 186.23 g/mol
InChI Key: UKXGHKYPVCZEIW-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 32822-84-7 . It has a molecular weight of 186.23 and its molecular formula is C8H10O3S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10O3S/c1-4-5(2)12-7(6(4)9)8(10)11-3/h9H,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3, a boiling point of 278.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 47.9±0.3 cm^3, a polar surface area of 75 Å^2, and a molar volume of 147.8±3.0 cm^3 .

Scientific Research Applications

Synthetic Applications

  • Functionalization and Electrophilic Reactions : Thiophene derivatives, including compounds similar to Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate, have been utilized in electrophilic reactions promoted by samarium diiodide. This approach enabled the synthesis of long-chain esters with remote hydroxyl and carboxyl groups, contributing to the development of antiarthritis agents and other biologically active molecules (Yang et al., 2000).

  • Heterocyclic System Derivatives : Research has demonstrated the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines from methyl thiophene carboxylates and substituted hydroxybenzonitriles. This establishes a pathway for creating novel heterocyclic systems with potential applications in medicinal chemistry (M. S. Yagodkina-Yakovenko et al., 2018).

  • Electrochemical Reduction : Studies on the electrochemical behavior of methyl thiophene carboxylates have provided insights into the synthesis and potential applications of these compounds in electronic and photovoltaic devices. The research focused on the reduction mechanisms and the production of dimer products, highlighting the versatility of thiophene derivatives in organic electronics (Michal Rejňák et al., 2004).

  • Photoelectrical Properties Enhancement : Modification of polythiophenes, a class of materials closely related to this compound, with methylating agents like dimethylsulfate, has shown to improve their photoelectrical properties. This modification enhances hole mobility and exciton diffusion length, important for applications in organic electronics and solar cells (Dong Wang et al., 2008).

  • Novel Molecules for Anti-inflammatory Applications : The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was aimed at exploring novel molecules for potential anti-inflammatory applications. This research adds to the understanding of thiophene derivatives' biological activity and their potential therapeutic uses (G. P. Moloney, 2001).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s recommended to keep it in a dark place, sealed in dry, at room temperature .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s involvement in these pathways highlights its potential impact on overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism

properties

IUPAC Name

methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-4-5(2)12-7(6(4)9)8(10)11-3/h9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXGHKYPVCZEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715858
Record name Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32822-84-7
Record name Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dry hydrogen chloride gas was bubbled through a mixture of ethyl 2-methyl-3-oxobutanoate (7.6 g, 50 mmol) and methyl 2-mercaptoacetate (11.2 g, 100 mmol) at -10° C. until saturated. The oil was allowed to stand for 3 hours at room temperature, diluted with dichloromethane and washed with brine. After drying with sodium sulphate and evaporation of solvent the oil was dissolved in methanol (10 ml) and added dropwise to methanolic potassium hydroxide (2N; 75 ml), stirring at room temperature for 1 hour. The solution was diluted with iced water (125 ml) and acidified with 3N hydrochloric acid at -3° to 0° C. to pH1. The precipitate was filtered and washed with water (5.5 g, m.p. 50°-51° C., methanol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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